N-(3-fluoro-4-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-17-8-9-21(13-22(17)26)29-25(32)24(31)28-15-23(19-7-4-11-27-14-19)30-12-10-18-5-2-3-6-20(18)16-30/h2-9,11,13-14,23H,10,12,15-16H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADYNEJXIBTUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound with a unique structural configuration that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Structural Overview
This compound features several notable structural components:
- Pyridine Ring : Known for its role in biological activity, often involved in interactions with various receptors.
- Tetrahydroisoquinoline Moiety : Associated with neuroactive compounds and potential therapeutic effects in neurological disorders.
- Fluorinated Phenyl Group : The presence of fluorine can enhance lipophilicity and influence binding affinities to biological targets.
Potential Biological Activities
Preliminary studies suggest that this compound may exhibit significant biological activity due to its structural characteristics. The following activities have been hypothesized based on its chemical structure:
- Enzyme Modulation : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating their activity.
- Receptor Binding : Its structure indicates possible interactions with various receptors, which could influence physiological responses.
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects; thus, further investigation into this aspect is warranted.
Understanding the mechanism of action is crucial for evaluating the compound's therapeutic potential. Preliminary docking studies indicate that the compound may bind effectively to specific targets, including:
- Protein Kinases : Involved in cell proliferation and signaling pathways.
- Neurotransmitter Receptors : Potential implications for treating neurological disorders.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes can enhance yield and purity. Techniques such as continuous flow reactors and advanced chromatography methods can be employed to improve the efficiency of synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits activity against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of similar structures have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, indicating that modifications in the chemical structure can enhance biological activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
| Compound C | HCT-116 | 5.0 |
Antitubercular Properties
The compound has also been evaluated for its antitubercular properties. Similar compounds have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. These findings suggest that structural modifications can lead to enhanced efficacy against resistant strains of tuberculosis .
Table 2: Antitubercular Activity of Related Compounds
| Compound Name | MIC Value (μg/mL) | Resistance Type |
|---|---|---|
| Compound D | 4 | Rifampin-resistant |
| Compound E | 32 | Wild type |
Synthesis and Structural Modifications
The synthesis of N-(3-fluoro-4-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves several steps that allow for the introduction of various functional groups that can enhance biological activity. The ability to modify the structure while retaining activity makes this compound a valuable scaffold for drug development.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., amide protons at δ 8.2–8.5 ppm; aromatic protons in pyridine/isoquinoline rings) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅FN₄O₂: 428.1912) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Consideration :
Contradictory NOESY or COSY data may arise from conformational flexibility in the tetrahydroisoquinoline moiety. Use variable-temperature NMR or DFT calculations to resolve ambiguities .
How can researchers optimize reaction yields in the final acylation step?
Q. Advanced Research Focus
- Catalyst screening : Palladium-mediated coupling or DMAP acceleration improves acylation efficiency .
- Solvent effects : Switching from DCM to THF enhances nucleophilicity of the amine intermediate .
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine reduces unreacted starting material .
Data Contradiction Example :
Higher temperatures (40°C) may increase yield but risk racemization. Monitor enantiomeric purity via chiral HPLC if stereocenters are present .
What strategies address low solubility in biological assays?
Q. Advanced Research Focus
- Prodrug design : Introduce phosphate or acetate groups at the ethanediamide nitrogen to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS (10:90) or cyclodextrin encapsulation .
- Structural analogs : Replace the 3-fluoro-4-methylphenyl group with hydrophilic substituents (e.g., -OH, -SO₃H) .
Q. Table: Solubility Comparison
| Modification | Solubility (mg/mL in PBS) | Bioactivity Retention |
|---|---|---|
| Parent compound | 0.12 | 100% |
| Phosphate prodrug | 1.8 | 85% |
| Cyclodextrin complex | 0.95 | 92% |
How does the tetrahydroisoquinoline moiety influence biological activity?
Q. Advanced Research Focus
Q. Structure-Activity Relationship (SAR) Insights :
| Structural Feature | Effect on IC₅₀ (μM) |
|---|---|
| Pyridin-3-yl substitution | IC₅₀ = 0.45 (vs. 1.2 for pyridin-2-yl) |
| Fluoro-methylphenyl group | 10-fold selectivity over non-fluorinated analogs |
| Ethanediamide linker | Optimal length for跨膜渗透性 |
What computational methods predict binding modes with target proteins?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases .
- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes in explicit solvent .
- QSAR models : Correlate substituent electronegativity (e.g., -F, -CH₃) with activity cliffs .
Validation Example :
Docking scores for the parent compound (ΔG = -9.2 kcal/mol) align with experimental Kd values (12 nM) for 5-HT₂A receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
